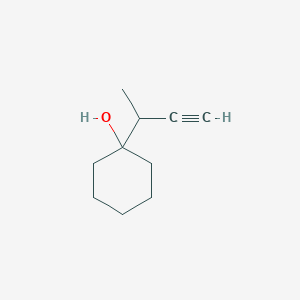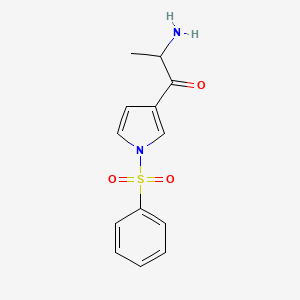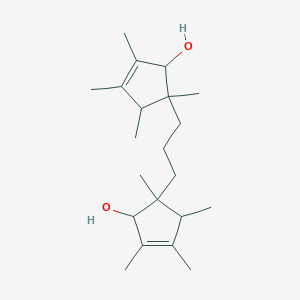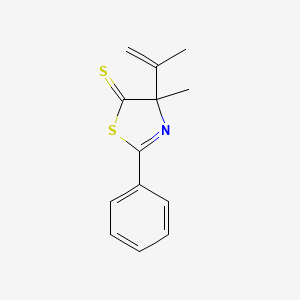![molecular formula C16H16O2 B14321398 1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene CAS No. 109201-88-9](/img/structure/B14321398.png)
1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of two benzene rings connected through an ethene bridge with oxymethylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene typically involves the reaction of benzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form the final product. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Common solvents include toluene or xylene to facilitate the reaction and remove water by azeotropic distillation.
Industrial Production Methods
In industrial settings, the production of 1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and higher yields. The process involves:
Continuous feeding: of reactants into the reactor
Efficient removal: of by-products
Optimization: of reaction conditions to maximize yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxymethylene groups to hydroxyl groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Substitution: Nitrobenzene, bromobenzene, chlorobenzene
Applications De Recherche Scientifique
1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene involves its interaction with molecular targets through its oxymethylene groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify other molecules, potentially altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibenzyloxyethane: Similar structure but lacks the ethene bridge.
1,2-Diphenoxyethane: Contains phenoxy groups instead of oxymethylene groups.
Diethylene glycol divinyl ether: Contains vinyl ether groups instead of benzene rings.
Uniqueness
1,1’-[Ethene-1,1-diylbis(oxymethylene)]dibenzene is unique due to its combination of benzene rings and oxymethylene groups connected by an ethene bridge. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
109201-88-9 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-phenylmethoxyethenoxymethylbenzene |
InChI |
InChI=1S/C16H16O2/c1-14(17-12-15-8-4-2-5-9-15)18-13-16-10-6-3-7-11-16/h2-11H,1,12-13H2 |
Clé InChI |
QEGGHPZYTOSZDX-UHFFFAOYSA-N |
SMILES canonique |
C=C(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)


![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)

![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)

![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

